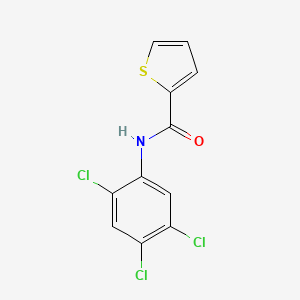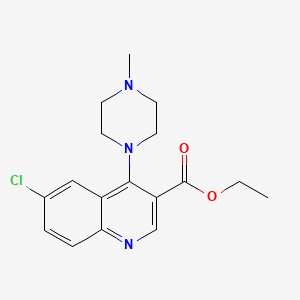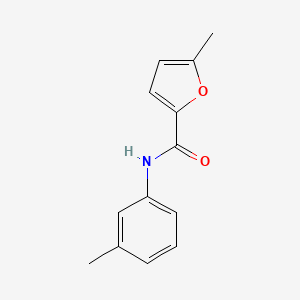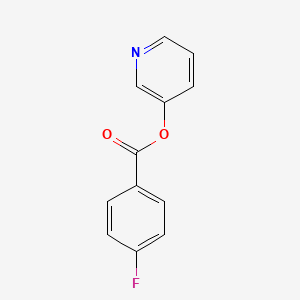![molecular formula C20H23N5O2 B5614834 1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)
1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine" typically involves multi-step chemical reactions, including nucleophilic aromatic substitution, ring closure mechanisms, and functional group transformations. For instance, a study details the synthesis of a complex pyrazole derivative, indicating the involved synthesis steps and conditions required to achieve high yields and purity (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a piperidine core substituted with pyrazole moieties, which can significantly influence their chemical and biological properties. Crystallography and computational modeling are crucial for understanding the three-dimensional conformation and electronic distribution within these molecules, providing insights into their reactivity and interaction potential with biological targets. For example, research on related compounds has employed X-ray crystallography to confirm molecular structures, highlighting the role of conformational analysis in the synthesis process (Okasha et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving "1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine" and its analogs can vary widely, including reactions with electrophiles and nucleophiles, oxidation, and reduction processes. These reactions are pivotal for modifying the compound to enhance its biological activity or solubility. Studies like those on novel pyrazole derivatives provide valuable data on the chemical behavior and potential synthetic pathways that can be utilized (Shim et al., 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-27-17-5-2-4-16(12-17)18-13-19(23-22-18)20(26)24-10-6-15(7-11-24)14-25-9-3-8-21-25/h2-5,8-9,12-13,15H,6-7,10-11,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBGCKVWIMTOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methylbenzimidazo[2,1-a]phthalazine](/img/structure/B5614782.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)
![(3R*,4R*)-1-[(5-cyclopentyl-2-thienyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5614792.png)
![1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5614795.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5614801.png)

![3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5614805.png)
![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)